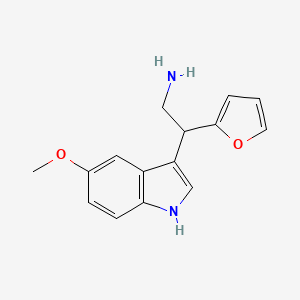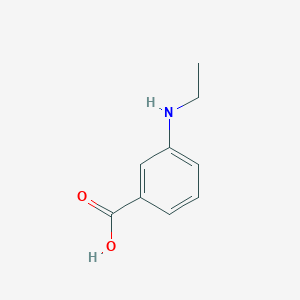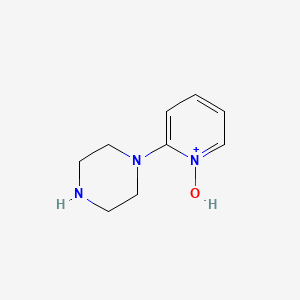
1-(1,3-Thiazol-2-ylmethyl)piperidin-1-ium-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Thiazol-2-ylmethyl)piperidin-1-ium-4-carboxylate is a compound that features a thiazole ring and a piperidine ring. Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties . Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their role in designing biologically active compounds .
Preparation Methods
The synthesis of 1-(1,3-Thiazol-2-ylmethyl)piperidin-1-ium-4-carboxylate typically involves the formation of the thiazole and piperidine rings followed by their coupling. Thiazole rings can be synthesized through cyclization reactions involving α-haloketones and thioureas . Piperidine derivatives are often synthesized via hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
1-(1,3-Thiazol-2-ylmethyl)piperidin-1-ium-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and piperidine rings. Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1,3-Thiazol-2-ylmethyl)piperidin-1-ium-4-carboxylate has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-Thiazol-2-ylmethyl)piperidin-1-ium-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and stability. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(1,3-Thiazol-2-ylmethyl)piperidin-1-ium-4-carboxylate can be compared with other thiazole and piperidine derivatives:
Thiazole derivatives: Similar compounds include thiamine (Vitamin B1) and various antimicrobial agents.
Piperidine derivatives: Similar compounds include piperidine-based drugs used in treating neurological disorders and pain management. The uniqueness of this compound lies in its combined thiazole and piperidine structure, which can offer a broader range of biological activities and applications.
Properties
IUPAC Name |
1-(1,3-thiazol-2-ylmethyl)piperidin-1-ium-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c13-10(14)8-1-4-12(5-2-8)7-9-11-3-6-15-9/h3,6,8H,1-2,4-5,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVSCRPAAJIAFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH+](CCC1C(=O)[O-])CC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[2-(4-Bromophenyl)ethyl]piperidin-4-one](/img/structure/B7847661.png)




![4-[2-(Dimethylamino)-1-hydroxyethyl]phenol](/img/structure/B7847711.png)


